REACTION_CXSMILES
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C[O:2][C:3](=[O:17])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([NH:12][S:13]([CH3:16])(=[O:15])=[O:14])=[O:11])[CH:5]=1.O.[OH-].[Li+].Cl>C1COCC1>[CH3:16][S:13]([NH:12][C:10]([C:6]1[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=1)[C:3]([OH:17])=[O:2])=[O:11])(=[O:15])=[O:14] |f:1.2.3|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The mixture was concentrated under reduced pressure
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Type
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CUSTOM
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Details
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the residue was partitioned between dichloromethane (30 mL) and H2O (10 mL)
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with ethyl acetate (2×20 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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the combined organic layers were dried (Na2SO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
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concentrated under reduced pressure
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Name
|
|
Type
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product
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Smiles
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CS(=O)(=O)NC(=O)C=1C=C(C(=O)O)C=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |